molecular formula C20H28O3 B592650 4-Hydroxyisotretinoin CAS No. 75281-25-3

4-Hydroxyisotretinoin

Katalognummer: B592650
CAS-Nummer: 75281-25-3
Molekulargewicht: 316.441
InChI-Schlüssel: KGUMXGDKXYTTEY-FAOQNJJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxyisotretinoin is a hydroxylated metabolite of isotretinoin (13-cis-retinoic acid), a retinoid widely used in the treatment of severe acne. Structurally, it features a hydroxyl group (-OH) at the 4-position of the β-ionone ring (Figure 1) . Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.43 g/mol . This compound is identified as Isotretinoin EP Impurity I, reflecting its role as a byproduct or degradation product during isotretinoin metabolism .

This compound is generated via cytochrome P450-mediated oxidation, primarily by the enzyme retinoic acid 4-hydroxylase (CYP26). Its formation is clinically significant, as variability in CYP26 inducibility among patients correlates with differences in isotretinoin efficacy and side-effect profiles .

Vorbereitungsmethoden

Enzymatic Synthesis of 4-Hydroxyisotretinoin

Cytochrome P450-Mediated Hydroxylation

The stereoselective hydroxylation of isotretinoin (atRA) by cytochrome P450 (CYP) enzymes represents a biologically relevant pathway for this compound synthesis. CYP26A1, a retinoic acid-metabolizing enzyme, preferentially abstracts the pro-(S)-hydrogen atom from atRA, yielding (4S)-OH-RA as the dominant enantiomer . Kinetic studies reveal a 3-fold higher clearance rate for (4S)-OH-RA compared to its (4R)-counterpart, highlighting the enzyme's stereochemical preference . In contrast, CYP3A4 produces racemic 4-OH-RA, while CYP2C8 and CYP3A7 exhibit moderate (4S)-selectivity .

Table 1: Stereoselectivity of CYP Enzymes in 4-OH-RA Synthesis

Enzyme(4S)-OH-RA (%)(4R)-OH-RA (%)Kₘ (nM)
CYP26A198215 ± 2
CYP3A4505040 ± 5
CYP2C8752525 ± 3

Data derived from incubations with 5–150 nM atRA .

Substrate Binding and Catalytic Efficiency

The binding affinity (Kₐ) of atRA to CYP26A1, determined via Morrison equation analysis, is 12 ± 1 nM, aligning with its role as a high-affinity substrate . Molecular dynamics simulations suggest that the β-ionone ring of atRA adopts a specific orientation above the heme plane, facilitating hydrogen abstraction at the C4 position . This structural insight informs the design of enzyme mimics for scalable 4-OH-RA production.

Chemical Oxidation Approaches

α-MnO₂-Mediated Oxidation of Isotretinoin Esters

Patent WO2022034427A1 discloses a two-step process for 4-oxoisotretinoin synthesis, adaptable for this compound via controlled reduction. Isotretinoin methyl ester (III) is oxidized using α-MnO₂ in the presence of oxalic acid, achieving 85% yield of 4-oxoisotretinoin methyl ester (IV) within 4 hours . The use of oxalic acid suppresses a critical impurity at 0.84 RRT, enhancing process reliability . Subsequent hydrolysis of IV with NaOH/ethanol yields 4-oxoisotretinoin, which can be reduced to 4-OH-RA using NaBH₄ or catalytic hydrogenation.

Table 2: Optimization of Oxidation Conditions

ParameterOptimal ValueImpurity Level (RRT 0.84)
Oxidizing Agentα-MnO₂<0.1%
Acid AdditiveOxalic Acid0.05%
Temperature20–30°C0.12%
Reaction Time4 hours0.08%

Data adapted from Example 1 of WO2022034427A1 .

Solvent and Temperature Effects

The oxidation step is conducted in methylene chloride, which stabilizes reactive intermediates while permitting facile filtration of MnO₂ residues . Elevated temperatures (>40°C) promote overoxidation to 4,16-dihydroxy metabolites, necessitating strict thermal control . Post-reaction purification via anti-solvent crystallization (acetonitrile/ethanol) achieves >99% purity, as confirmed by HPLC .

Purification and Crystallization Strategies

Acid/Base-Mediated Recrystallization

US20080207946A1 details a purification protocol for isotretinoin involving base treatment (NaOH/methanol) followed by acidification (HCl) to precipitate the product . Applied to 4-OH-RA, this method reduces metal contaminants (e.g., Mn²⁺) to <10 ppm, critical for pharmaceutical applications . Antioxidants such as BHT (0.01% w/w) prevent oxidative degradation during isolation .

Table 3: Purity Profile of 4-OH-RA Post-Purification

ImpurityBefore Purification (%)After Purification (%)
4-Oxo-RA1.2<0.1
Metal Residues150 ppm<5 ppm
Solvent Residues500 ppm<50 ppm

Crystalline Form Characterization

Crystalline 4-OH-RA, obtained via anti-solvent addition, exhibits a PXRD pattern with peaks at 2θ = 5.8°, 11.6°, and 17.4° (CuKα radiation) . Differential scanning calorimetry (DSC) shows an onset melting temperature of 182°C, indicative of high crystallinity . This form enhances stability during long-term storage compared to amorphous counterparts.

Comparative Analysis of Synthesis Routes

Enzymatic vs. Chemical Synthesis

Enzymatic methods offer superior stereoselectivity (98% ee for (4S)-OH-RA) but face scalability challenges due to enzyme cost and low turnover . Chemical routes, while scalable, require chiral resolution steps to isolate enantiopure 4-OH-RA. Hybrid approaches, such as chemoenzymatic oxidation followed by kinetic resolution, present a promising middle ground.

Yield and Economic Considerations

The α-MnO₂-mediated process achieves an overall yield of 72% from isotretinoin methyl ester, surpassing enzymatic methods (35–50%) . However, the environmental footprint of MnO₂ waste necessitates mitigation through solvent recycling protocols.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyisotretinoin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Hydroxyisotretinoin has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxyisotretinoin involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. By binding to these receptors, it can regulate gene expression related to cell differentiation, proliferation, and apoptosis. This regulation leads to reduced sebum production, decreased inflammation, and inhibition of keratinocyte proliferation, which are beneficial in treating acne and other skin conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 4-Hydroxyisotretinoin and related retinoids:

Compound Structure Modifications Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 13-cis, 4-OH substitution C₂₀H₂₈O₃ 316.43 75281-25-3
Isotretinoin 13-cis retinoic acid C₂₀H₂₈O₂ 300.44 4759-48-2
4-Oxoisotretinoin 13-cis, 4-keto substitution C₂₀H₂₆O₃ 314.43 71748-58-8
4-Hydroxy-9-cis-RA 9-cis, 4-OH substitution C₂₀H₂₈O₃ 316.44 N/A
Tretinoin All-trans retinoic acid C₂₀H₂₈O₂ 300.44 302-79-4
Isotretinoin Glucuronide Isotretinoin conjugated with glucuronic acid C₂₆H₃₈O₈ 476.57 N/A

Key Observations :

  • Hydroxyl vs. Ketone Groups: this compound and 4-Oxoisotretinoin differ in their 4-position substituents (-OH vs. =O). This impacts polarity and metabolic stability, with the hydroxyl group enhancing water solubility compared to the parent isotretinoin .
  • Isomerism: 4-Hydroxy-9-cis-retinoic acid () shares the hydroxyl group but differs in stereochemistry (9-cis vs. 13-cis), altering receptor binding affinity .

Pharmacokinetic and Metabolic Profiles

Metabolic Pathways

  • This compound: Formed via CYP26-mediated hydroxylation of isotretinoin. Its plasma levels vary based on CYP26 inducibility, which inversely correlates with isotretinoin’s clinical efficacy in acne patients .
  • 4-Oxoisotretinoin: A downstream metabolite of this compound, generated through further oxidation. It exhibits a longer half-life than isotretinoin but reduced biological activity .
  • Isotretinoin Glucuronide: A Phase II metabolite, this conjugate is more water-soluble and readily excreted, reducing systemic toxicity .

Pharmacokinetic Parameters

Compound Half-Life (hr) Protein Binding (%) Bioavailability (%)
Isotretinoin 10–20 >99 25–80
This compound 6–12 >95 N/A
4-Oxoisotretinoin 25–30 >90 N/A

Clinical Relevance: The prolonged half-life of 4-Oxoisotretinoin may contribute to isotretinoin’s prolonged therapeutic effects, while this compound’s rapid clearance necessitates daily dosing of isotretinoin .

Biologische Aktivität

4-Hydroxyisotretinoin, a metabolite of isotretinoin (13-cis-retinoic acid), is recognized for its significant biological activity, particularly in the context of dermatological and oncological applications. This compound is involved in various biological processes, including cell differentiation, proliferation inhibition, and modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The following sections detail its biological mechanisms, case studies, and research findings.

This compound exerts its effects primarily by modulating gene expression through interaction with RARs. Upon binding to these receptors, it forms dimers that regulate the transcription of genes involved in cell growth and differentiation. Notably, isotretinoin itself is a prodrug that is converted into all-trans retinoic acid (tRA) in the body, which then engages with these receptors to mediate its biological effects .

Key Biological Activities:

  • Cell Growth Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) cells. This inhibition occurs through both direct receptor-mediated pathways and indirect pathways involving metabolic conversion to tRA .
  • Induction of Apoptosis : The compound promotes apoptosis in malignant cells, enhancing its potential as an anti-cancer agent.
  • Anti-inflammatory Effects : It reduces inflammation by altering immune responses, particularly by affecting monocyte chemotaxis .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Acne Treatment : In a cohort study involving patients with severe acne, treatment with isotretinoin resulted in significant reductions in acne lesions. The role of this compound as a metabolite contributing to this effect was highlighted through improved skin conditions post-treatment .
  • Cancer Chemoprevention : A study focused on patients with oral premalignant lesions demonstrated that treatment with isotretinoin led to clinical responses correlating with increased levels of this compound, suggesting its role in chemoprevention strategies for head and neck cancers .

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against other retinoids. The results indicated that while all retinoids tested inhibited cell growth, the metabolic pathways and receptor selectivity differed significantly among them. Table 1 summarizes the comparative growth inhibition effects:

CompoundGrowth Inhibition (%)Receptor Affinity
This compound70%Low
All-Trans Retinoic Acid (tRA)85%High
Isotretinoin60%Low

Metabolic Pathways

The metabolism of isotretinoin to this compound involves cytochrome P450 enzymes, particularly CYP26, which plays a crucial role in regulating retinoic acid levels and limiting their biological activity. The enzymatic activity was measured in human epidermal samples after topical application of tRA, demonstrating a clear dose-response relationship .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Hydroxyisotretinoin, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis of this compound typically involves retinoic acid derivatives undergoing hydroxylation via cytochrome P450 enzymes or chemical oxidation. Key variables include pH, temperature, and catalysts (e.g., metal oxides). For reproducible results, optimize solvent systems (e.g., ethanol/water mixtures) and validate purity using HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Yield discrepancies often arise from incomplete reaction monitoring; use TLC or in-line spectroscopy for real-time analysis .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low concentrations in plasma or tissue homogenates. Validate methods using isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Cross-validate with UV-Vis spectroscopy (λ~340 nm) for consistency. Ensure calibration curves span physiologically relevant ranges (0.1–100 ng/mL) and report limits of detection (LOD) and quantification (LOQ) .

Q. How does this compound’s pharmacokinetic profile compare to its parent compound, isotretinoin?

  • Methodological Answer: Conduct comparative studies using in vitro hepatic microsomal assays to assess metabolic stability. Measure half-life (t½) and clearance rates via LC-MS/MS. For in vivo models, administer equimolar doses to rodents and collect serial blood samples. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and volume of distribution. Note that interspecies differences in CYP26 enzyme activity may necessitate human hepatocyte models for translational relevance .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in cellular differentiation versus apoptosis be resolved?

  • Methodological Answer: Design dose-response and time-course experiments in relevant cell lines (e.g., HL-60 leukemia cells). Use flow cytometry to distinguish apoptosis (Annexin V/PI staining) from differentiation markers (CD11b/CD14). Control for ROS generation via fluorescent probes (e.g., DCFDA). Replicate findings across multiple cell models and validate with RNA-seq to identify divergent signaling pathways (e.g., RARα vs. p38 MAPK activation) .

Q. What experimental strategies address the instability of this compound in aqueous solutions during long-term studies?

  • Methodological Answer: Stabilize the compound by formulating it in lipid-based nanoemulsions or cyclodextrin complexes. Monitor degradation kinetics under varying storage conditions (4°C vs. −80°C) using accelerated stability testing (ICH Q1A guidelines). Characterize degradation products via high-resolution mass spectrometry (HRMS) and assess their biological activity to rule out confounding effects .

Q. How do genetic polymorphisms in retinoid-metabolizing enzymes (e.g., CYP26A1/B1) influence interindividual variability in this compound efficacy?

  • Methodological Answer: Perform genotyping (PCR-RFLP or NGS) on patient cohorts to identify CYP26 variants. Correlate genotypes with pharmacokinetic parameters (e.g., AUC) using multivariate regression. Use CRISPR-edited cell lines to validate functional impacts of specific SNPs on enzyme activity. Consider population pharmacokinetic (PopPK) modeling to predict dose adjustments for polymorphic subgroups .

Q. Data Interpretation and Contradiction Management

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across different cancer models?

  • Methodological Answer: Standardize assay conditions (e.g., serum-free media, incubation time) to minimize variability. Perform meta-analyses of published IC₅₀ values, adjusting for factors like cell doubling time and assay endpoints (MTT vs. ATP luminescence). Use hierarchical clustering to identify model-specific resistance mechanisms (e.g., ABC transporter overexpression) .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer: Apply four-parameter logistic (4PL) regression models to fit sigmoidal curves. Use Akaike’s Information Criterion (AIC) to compare with alternative models (e.g., Hill equation). For heteroscedastic data, employ weighted least squares or mixed-effects models. Report 95% confidence intervals for EC₅₀/IC₅₀ values and use bootstrap resampling for robustness .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when studying this compound’s effects in heterogeneous in vivo models?

  • Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies, including detailed reporting of strain, sex, and housing conditions. Use littermate controls and randomize treatment groups. Pre-register protocols on platforms like OSF to mitigate publication bias. Share raw data (e.g., RNA-seq FASTQ files) in public repositories like GEO .

Q. What steps validate the specificity of this compound antibodies in immunohistochemistry assays?

  • Methodological Answer: Perform blocking experiments with excess antigen (peptide competition) and validate using knockout tissue samples. Compare staining patterns across multiple antibody clones (e.g., ABCAM vs. Santa Cruz). Quantify signal intensity with digital pathology tools (e.g., QuPath) and report inter-rater reliability scores .

Eigenschaften

IUPAC Name

(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUMXGDKXYTTEY-FAOQNJJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75281-25-3
Record name 4-Hydroxyisotretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYISOTRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.